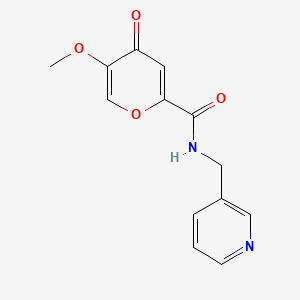
5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound. It belongs to the class of pyran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include pyridine derivatives and methoxy-substituted compounds. Common synthetic routes could involve:
Condensation reactions: Combining smaller molecules to form the pyran ring.
Amidation reactions: Introducing the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlling these parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyran derivative, while reduction could produce an alcohol-substituted compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-2-carboxamide derivatives: Compounds with similar structures but different substituents.
Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.
Uniqueness
5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or relevant journal articles would be necessary.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-18-12-8-19-11(5-10(12)16)13(17)15-7-9-3-2-4-14-6-9/h2-6,8H,7H2,1H3,(H,15,17) |
InChI Key |
LERGXGPGLWYMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


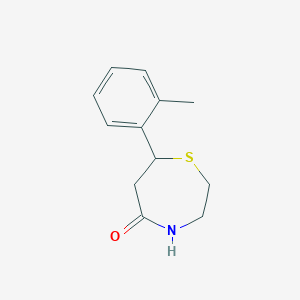
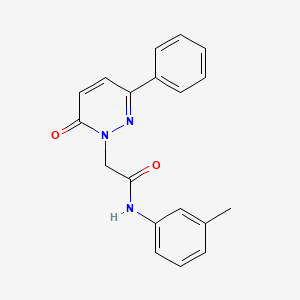
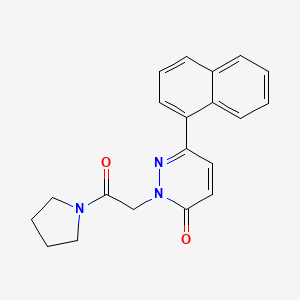
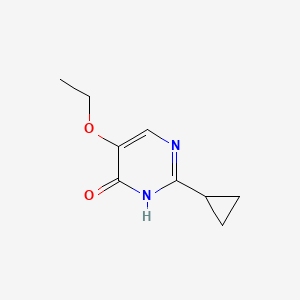
![N~4~-(4-fluorophenyl)-N~6~-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14876403.png)

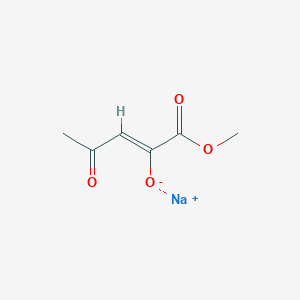
![6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B14876414.png)
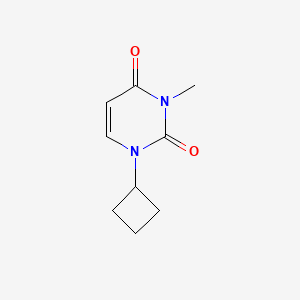
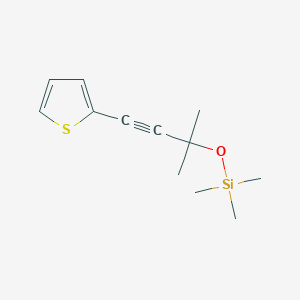
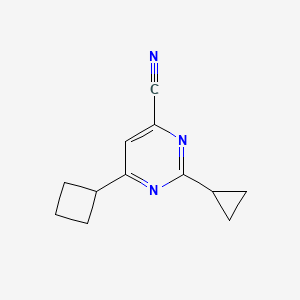
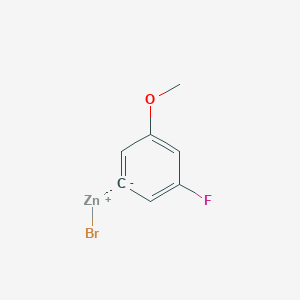
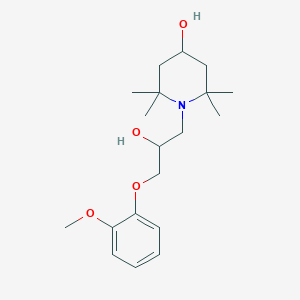
![(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14876459.png)
